molecular formula C16H10Cl2N2O B4977307 2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol

2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol

Cat. No.: B4977307
M. Wt: 317.2 g/mol
InChI Key: OPTRKIUBBHQFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a quinoline moiety, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol typically involves the condensation of 2,4-dichloro-6-formylphenol with 7-aminoquinoline. The reaction is carried out in the presence of a suitable solvent, such as methanol or acetone, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(quinolin-8-yliminomethyl)phenol
  • 2,4-Dichloro-6-(3,5-dichlorophenylimino)methyl)phenol

Uniqueness

2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol is unique due to its specific substitution pattern and the presence of the quinoline moiety at the 7-position. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and potential therapeutic uses.

Properties

IUPAC Name

2,4-dichloro-6-(quinolin-7-yliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-12-6-11(16(21)14(18)7-12)9-20-13-4-3-10-2-1-5-19-15(10)8-13/h1-9,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTRKIUBBHQFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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